molecular formula C18H23FN4O B4285772 N-cyclopentyl-N'-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]urea

N-cyclopentyl-N'-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]urea

Cat. No. B4285772
M. Wt: 330.4 g/mol
InChI Key: VZUHBAXFOYOJHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopentyl-N'-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]urea is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as CYC116 and belongs to the class of small molecule inhibitors that target cell signaling pathways.

Scientific Research Applications

CYC116 has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. Additionally, CYC116 has been found to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.

Mechanism of Action

CYC116 targets the cell signaling pathway by inhibiting the activity of cyclin-dependent kinases (CDKs). CDKs are enzymes that regulate the cell cycle and are often overexpressed in cancer cells. By inhibiting CDK activity, CYC116 can induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects
In addition to its anti-cancer properties, CYC116 has been shown to have other biochemical and physiological effects. It has been found to inhibit angiogenesis, the process by which new blood vessels are formed, which is crucial for tumor growth and metastasis. CYC116 has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using CYC116 in lab experiments is its specificity towards CDKs. This allows for targeted inhibition of the cell signaling pathway without affecting other cellular processes. However, one limitation of CYC116 is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research and development of CYC116. One potential application is in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. CDKs have been implicated in the pathogenesis of these diseases, and CYC116 may be able to target this pathway to slow or prevent disease progression. Additionally, CYC116 may have applications in the treatment of viral infections, as CDKs are involved in the replication of many viruses. Further research is needed to explore these potential applications and to optimize the synthesis and administration of CYC116 for in vivo studies.
Conclusion
N-cyclopentyl-N'-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]urea, or CYC116, is a promising compound that has gained attention in scientific research for its potential therapeutic applications. Its specificity towards CDKs and ability to inhibit tumor growth make it a promising candidate for cancer treatment. Further research is needed to explore its potential applications in other diseases and to optimize its synthesis and administration for in vivo studies.

properties

IUPAC Name

1-cyclopentyl-3-[1-[(2-fluorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23FN4O/c1-12-17(21-18(24)20-15-8-4-5-9-15)13(2)23(22-12)11-14-7-3-6-10-16(14)19/h3,6-7,10,15H,4-5,8-9,11H2,1-2H3,(H2,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZUHBAXFOYOJHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC2=CC=CC=C2F)C)NC(=O)NC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-cyclopentyl-3-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]urea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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